molecular formula C12H12N2O2S B385312 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B385312
M. Wt: 248.3g/mol
InChI Key: RNIHVKVHRCJGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3g/mol

IUPAC Name

N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H12N2O2S/c1-9(15)13-12-14-10(8-17-12)7-16-11-5-3-2-4-6-11/h2-6,8H,7H2,1H3,(H,13,14,15)

InChI Key

RNIHVKVHRCJGBB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)COC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=NC(=CS1)COC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydride (55 mg, 60% dispersion in mineral oil, 1.38 mmol) in THF (1 ml) at 0° C. was added phenol (100 mg, 1.06 mmol). After stirred at 0° C. for 10 minutes, the reaction solution was warmed to room temperature and stirred for 10 minutes. The reaction solution was cooled to 0° C. again, and was added a solution of N-(4-(chloromethyl)thiazol-2-yl)acetamide in ethanol (1 ml). The reaction was stirred at room temperature overnight and then was heated at 70° C. for 5 hours. The reaction solution was concentrated and the residue was purified via preparative HPLC to afford N-(4-phenoxymethyl-thiazol-2-yl)-acetamide as a tan amorphous solid (50 mg, 20%). LC/MS m/z 249.15 (M-1)+; HPLC Rt: 2.875 min.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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